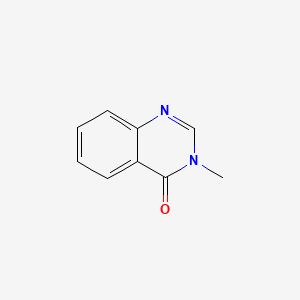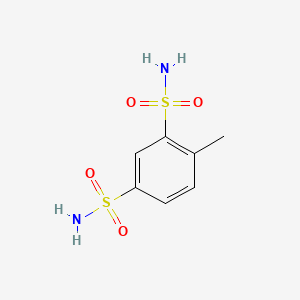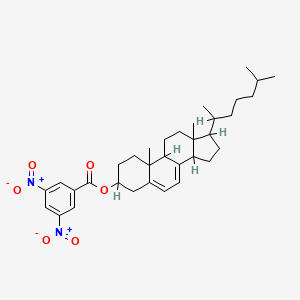
4(3H)-Quinazolinone, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. For 4(3H)-Quinazolinone, 3-methyl-, the synthesis typically starts with 2-aminobenzoic acid, which undergoes cyclization with formamide under acidic conditions to form the quinazolinone core.
Modern Methods: Recent advancements include the use of microwave-assisted synthesis and catalytic methods to improve yield and reduce reaction time. For instance, using a palladium-catalyzed reaction can facilitate the formation of the quinazolinone ring under milder conditions.
Industrial Production Methods: Industrial production often involves optimizing the classical synthesis route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Types of Reactions:
Oxidation: 4(3H)-Quinazolinone, 3-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazolinone. Sodium borohydride is a commonly used reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides and acyl chlorides are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Dihydroquinazolinone.
Substitution: N-substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in cancer and inflammatory diseases.
Medicine: Due to its biological activity, it is being studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparación Con Compuestos Similares
4(3H)-Quinazolinone: The parent compound without the methyl group.
2-Methyl-4(3H)-Quinazolinone: Another methylated derivative with the methyl group at a different position.
6-Methyl-4(3H)-Quinazolinone: A derivative with the methyl group at the 6-position.
Comparison:
Uniqueness: The 3-methyl derivative is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to the parent compound, the 3-methyl derivative may have enhanced stability and different pharmacokinetic properties.
Biological Activity: The position of the methyl group can significantly impact the compound’s interaction with biological targets. For example, the 3-methyl derivative may have different enzyme inhibition profiles compared to the 2-methyl or 6-methyl derivatives.
Propiedades
Número CAS |
2436-66-0 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3 |
Clave InChI |
FJVAQPINJBFBLI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)



![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)

![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)



